4-(2-Pyridinylazo)benzenamine

CAS No.: 25770-85-8

Cat. No.: VC18977527

Molecular Formula: C11H10N4

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25770-85-8 |

|---|---|

| Molecular Formula | C11H10N4 |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 4-(pyridin-2-yldiazenyl)aniline |

| Standard InChI | InChI=1S/C11H10N4/c12-9-4-6-10(7-5-9)14-15-11-3-1-2-8-13-11/h1-8H,12H2 |

| Standard InChI Key | XTEFWOLOHINNFH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)N=NC2=CC=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

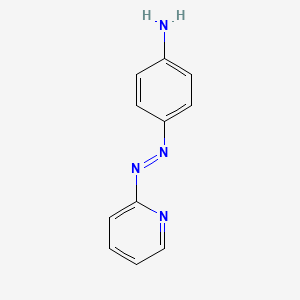

The compound’s structure consists of a pyridine ring substituted at the 2-position with an azo group, which is further connected to a para-aminophenyl group. This arrangement creates a conjugated system spanning the pyridine, azo, and benzene rings, enabling resonance stabilization and π-π interactions. Key structural features include:

-

Azo group (-N=N-): Serves as a redox-active center and metal-binding site.

-

Pyridine ring: Provides a Lewis basic nitrogen atom capable of coordinating metal ions.

-

Primary amine (-NH): Enhances solubility in polar solvents and participates in hydrogen bonding.

The IUPAC name, 4-(pyridin-2-yldiazenyl)aniline, reflects this connectivity.

Physical and Spectral Characteristics

4-(2-Pyridinylazo)benzenamine is a crystalline solid with the following properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 198.22 g/mol | |

| CAS Number | 25770-82-5 | |

| UV-Vis Absorption () | 350–450 nm (varies with pH and solvent) | |

| Solubility | Soluble in ethanol, DMSO; sparingly soluble in water |

The compound exhibits solvatochromism, with its absorption spectrum shifting depending on the solvent polarity and pH. In acidic media, protonation of the pyridine nitrogen occurs, altering the electronic structure and chelation behavior .

Synthesis and Optimization

Conventional Synthesis Route

The most widely reported synthesis involves a diazo coupling reaction between 2-aminopyridine and a diazonium salt derived from 4-nitroaniline. The procedure typically follows these steps:

-

Diazotization: 4-Nitroaniline is treated with sodium nitrite () and hydrochloric acid () at 0–5°C to form the diazonium chloride.

-

Coupling Reaction: The diazonium salt reacts with 2-aminopyridine in an alkaline medium (pH 8–10) to yield the azo product.

-

Reduction: The nitro group (-NO) on the benzene ring is reduced to an amine (-NH) using catalytic hydrogenation or Sn/HCl.

Yield Optimization Strategies

Key parameters influencing yield and purity include:

-

Temperature Control: Maintaining 0–5°C during diazotization prevents premature decomposition of the diazonium salt.

-

pH Adjustment: A slightly alkaline medium (pH 8–10) during coupling maximizes electrophilic substitution efficiency.

-

Solvent Selection: Ethanol-water mixtures (1:1 v/v) enhance reactant solubility while minimizing side reactions.

Typical yields range from 60–75%, with purity exceeding 95% after recrystallization from ethanol.

Coordination Chemistry and Metal Complexation

Ligand Behavior

4-(2-Pyridinylazo)benzenamine acts as a bidentate ligand, coordinating metal ions through:

This coordination mode forms stable five-membered chelate rings, as illustrated below:

where represents the formation constant, which varies with metal ion and pH.

Metal Complex Stoichiometry and Stability

The ligand forms 1:1 and 1:2 (metal:ligand) complexes depending on the metal’s oxidation state and ionic radius. Representative examples include:

| Metal Ion | Complex Stoichiometry | Color | Application |

|---|---|---|---|

| Cu(II) | 1:1 | Deep Red | Spectrophotometric detection |

| Fe(II) | 1:2 | Violet | Catalysis |

| Co(III) | 1:1 | Green | Electrochemical sensors |

Stability constants () for these complexes often exceed 10, indicating strong metal-ligand binding .

Analytical Applications

Spectrophotometric Metal Ion Detection

The compound’s ability to form colored complexes with transition metals underpins its use in UV-Vis spectroscopy. Key applications include:

Copper(II) Determination

In acidic media (pH 2–3), Cu(II) forms a 1:1 complex with 4-(2-Pyridinylazo)benzenamine, exhibiting at 520 nm () . Interferences from Fe(III) and Ni(II) are mitigated using masking agents like fluoride and thiourea.

Iron(II/III) Speciation

The ligand distinguishes Fe(II) and Fe(III) via pH-dependent complexation:

-

Fe(II): Forms a violet complex at pH 4–6 ().

-

Fe(III): Requires higher pH (7–9) for complexation, with at 620 nm .

Chromatographic and Sensor Applications

Immobilized derivatives of 4-(2-Pyridinylazo)benzenamine on silica or polymers serve as stationary phases for metal ion separation in HPLC. Recent advances include:

-

Electrochemical Sensors: Carbon paste electrodes modified with the ligand detect sub-ppm levels of Pb(II) and Cd(II) .

-

Solid-Phase Extraction: Functionalized mesoporous silica adsorbents selectively recover rare earth elements from aqueous solutions.

Recent Research Advancements

Enhanced Selectivity via Substituent Engineering

Halogen-substituted analogs (e.g., 5-Br- and 5-Cl-PADAP) exhibit improved molar absorptivity and metal selectivity. For instance:

-

5-Br-PADAP: Detects Zn(II) at with , a 40% increase over the parent compound .

-

3,5-diBr-PADAP: Enables simultaneous determination of Co(II) and Ni(II) in alloys without prior separation .

Computational Modeling Insights

Density Functional Theory (DFT) studies reveal:

-

The HOMO (-5.2 eV) is localized on the azo and pyridine groups, facilitating electron donation to metal ions.

-

The LUMO (-1.8 eV) resides on the benzene ring, explaining the ligand’s redox activity in electrochemical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume